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Compound of Interest

Compound Name:
(5-Aminopyridin-3-yl)boronic acid

hydrochloride

Cat. No.: B581595 Get Quote

An In-depth Technical Guide to the Synthesis of (5-Aminopyridin-3-yl)boronic acid
hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed protocol for the synthesis of (5-Aminopyridin-3-yl)boronic acid
hydrochloride, a key building block in medicinal chemistry and drug development. The

synthesis is based on a lithium-halogen exchange reaction starting from 3-amino-5-

bromopyridine, a common and commercially available reagent. The protocol includes in-situ

protection of the amine functionality, followed by borylation and subsequent formation of the

hydrochloride salt.

Reaction Principle
The synthesis of (5-Aminopyridin-3-yl)boronic acid hydrochloride is achieved through a

three-step one-pot process:

In-situ Protection: The amino group of 3-amino-5-bromopyridine is protected in-situ as a

bis(trimethylsilyl)amine to prevent its reaction with the organolithium reagent in the

subsequent step.

Lithium-Halogen Exchange and Borylation: A lithium-halogen exchange at the 3-position of

the protected pyridine is performed using n-butyllithium at low temperature. The resulting
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organolithium intermediate is then trapped with a trialkyl borate (e.g., triisopropyl borate) to

form the corresponding boronate ester.

Hydrolysis and Salt Formation: Acidic workup with hydrochloric acid hydrolyzes the boronate

ester to the desired boronic acid and simultaneously protonates the pyridine nitrogen and the

amino group to form the hydrochloride salt.

Experimental Protocol
Materials and Reagents:
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Reagent/Materi
al

Formula
Molar Mass (
g/mol )

Quantity Moles (mmol)

3-Amino-5-

bromopyridine
C₅H₅BrN₂ 173.01 10.0 g 57.8

Anhydrous

Tetrahydrofuran

(THF)

C₄H₈O 72.11 200 mL -

Chlorotrimethylsil

ane (TMSCl)
C₃H₉SiCl 108.64 16.0 mL 127.2

n-Butyllithium (n-

BuLi), 2.5 M in

hexanes

C₄H₉Li 64.06 25.5 mL 63.6

Triisopropyl

borate
C₉H₂₁BO₃ 188.07 15.8 mL 69.4

Hydrochloric acid

(HCl), 2 M

aqueous solution

HCl 36.46 As needed -

Diethyl ether

(Et₂O)
C₄H₁₀O 74.12 As needed -

Saturated

aqueous sodium

bicarbonate

(NaHCO₃)

NaHCO₃ 84.01 As needed -

Anhydrous

magnesium

sulfate (MgSO₄)

MgSO₄ 120.37 As needed -

Procedure:

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer,

a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and allowed to cool

to room temperature under a stream of dry nitrogen.
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Protection of the Amino Group: 3-Amino-5-bromopyridine (10.0 g, 57.8 mmol) is dissolved in

anhydrous THF (100 mL) in the reaction flask. The solution is cooled to 0 °C in an ice bath.

Chlorotrimethylsilane (16.0 mL, 127.2 mmol) is added dropwise over 15 minutes, maintaining

the temperature below 5 °C. The reaction mixture is stirred at 0 °C for 30 minutes, then

allowed to warm to room temperature and stirred for an additional 1 hour.

Lithium-Halogen Exchange: The reaction mixture is cooled to -78 °C using a dry ice/acetone

bath. n-Butyllithium (2.5 M in hexanes, 25.5 mL, 63.6 mmol) is added dropwise via the

dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

The resulting mixture is stirred at -78 °C for 1 hour.

Borylation: Triisopropyl borate (15.8 mL, 69.4 mmol) is added dropwise to the reaction

mixture at -78 °C over 20 minutes. The reaction is stirred at -78 °C for 2 hours, then allowed

to warm slowly to room temperature overnight.

Work-up and Isolation: The reaction is quenched by the slow addition of 2 M aqueous

hydrochloric acid (100 mL) at 0 °C. The mixture is stirred for 1 hour at room temperature.

The aqueous layer is separated, and the organic layer is extracted with 2 M HCl (2 x 50 mL).

The combined aqueous extracts are washed with diethyl ether (2 x 100 mL) to remove any

non-polar impurities. The aqueous layer is then carefully neutralized with saturated aqueous

sodium bicarbonate until a pH of 7 is reached, at which point the product may precipitate. If a

precipitate forms, it is collected by filtration, washed with cold water and diethyl ether, and

dried under vacuum. If no precipitate forms, the aqueous solution is concentrated under

reduced pressure to afford the crude product.

Purification: The crude solid is recrystallized from a mixture of ethanol and water to yield

pure (5-Aminopyridin-3-yl)boronic acid hydrochloride.

Expected Yield and Purity:

Product Form Yield Purity (by HPLC)

(5-Aminopyridin-3-

yl)boronic acid

hydrochloride

White to off-white

solid
65-75% >98%
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Experimental Workflow

In-situ Protection Lithiation & Borylation Work-up & Isolation Purification

3-Amino-5-bromopyridine in THF Add TMSCl at 0°C
1. Dissolve

Stir at RT
2. React

Cool to -78°C3. Cool Add n-BuLi
4. Lithiate

Add Triisopropyl borate
5. Borylate

Warm to RT
6. Stir

Quench with 2M HCl7. Hydrolyze Aqueous Extraction
8. Separate

Neutralize with NaHCO₃

9. Adjust pH
Isolate Product

10. Precipitate/Concentrate
Recrystallize11. Purify (5-Aminopyridin-3-yl)boronic acid hydrochloride
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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